(Z)-3-((4-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
Description
This acrylonitrile derivative features a thiazole core substituted with a 2-oxo-2H-chromen-3-yl (coumarin) group at position 4 and a (Z)-configured acrylonitrile moiety at position 2, further functionalized with a 4-methoxyphenylamino group. The compound’s stereochemistry (Z-configuration) and planar conformation (except for the perpendicular fluorophenyl group in related structures) are critical for its intermolecular interactions and crystallographic packing .
Properties
IUPAC Name |
(Z)-3-(4-methoxyanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S/c1-27-17-8-6-16(7-9-17)24-12-15(11-23)21-25-19(13-29-21)18-10-14-4-2-3-5-20(14)28-22(18)26/h2-10,12-13,24H,1H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGNEWOYFXIZOI-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-((4-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its analgesic, anticancer, and antioxidant properties, supported by various studies.
Chemical Structure
The compound can be described structurally as follows:
- Core Structure : The molecule features a thiazole ring and a coumarin derivative, which are known for their diverse biological activities.
- Functional Groups : The presence of methoxy and cyano groups enhances its pharmacological profile.
1. Analgesic Activity
Research indicates that derivatives of the compound exhibit notable analgesic effects. A related compound was shown to have analgesic activity significantly stronger than traditional analgesics like ortofen, with over 20 times lower toxicity . The mechanism is thought to involve modulation of pain pathways, although specific pathways for this compound require further elucidation.
2. Anticancer Activity
The anticancer potential of (Z)-3-((4-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile has been highlighted in various studies. For instance:
- Cell Line Studies : Compounds with similar structures demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The IC50 values indicated a higher efficacy in U-87 cells compared to MDA-MB-231 cells .
| Cell Line | IC50 (µM) |
|---|---|
| U-87 | <10 |
| MDA-MB-231 | >20 |
This suggests that modifications to the structure can enhance selectivity and potency against specific cancer types.
3. Antioxidant Activity
The antioxidant properties of compounds related to (Z)-3-((4-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile were assessed using the DPPH radical scavenging method. Results indicated that certain derivatives exhibited antioxidant activity significantly greater than ascorbic acid, suggesting potential applications in oxidative stress-related conditions .
Case Study 1: Analgesic Efficacy
A study involving the synthesis and pharmacological evaluation of similar compounds demonstrated that certain derivatives showed pronounced analgesic effects in animal models. These findings were corroborated by behavioral assays indicating reduced pain responses comparable to established analgesics .
Case Study 2: Anticancer Mechanism Exploration
In another investigation, the mechanism of action for anticancer activity was explored through molecular docking studies. The binding affinity of the compound to key oncogenic proteins was measured, revealing promising interactions that could inhibit cancer cell proliferation .
Scientific Research Applications
Antioxidant Activity
Research has demonstrated that derivatives of compounds similar to (Z)-3-((4-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile exhibit significant antioxidant properties. For instance, a study found that certain derivatives showed DPPH radical scavenging activity superior to that of ascorbic acid, indicating their potential as antioxidant agents . The presence of the methoxyphenyl group is believed to enhance the electron-donating ability of the compound, thereby increasing its antioxidant capacity.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. For example, a series of synthesized derivatives were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. Results indicated that these compounds exhibited higher cytotoxicity towards U-87 cells compared to MDA-MB-231 cells, suggesting a selective action against certain cancer types .
Case Study 1: Antioxidant Efficacy
A study published in Molecules evaluated various derivatives' antioxidant activities using the DPPH assay. Compounds with the methoxyphenyl moiety demonstrated enhanced radical scavenging abilities compared to traditional antioxidants like ascorbic acid .
Case Study 2: Anticancer Screening
In another significant study, researchers synthesized multiple derivatives of (Z)-3-((4-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile and assessed their anticancer activity using MTT assays against different cancer cell lines. The results indicated a promising therapeutic index for these compounds, particularly against glioblastoma cells .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Assay | Result |
|---|---|---|
| Antioxidant | DPPH Radical Scavenging | Superior to ascorbic acid |
| Anticancer | U87 Glioblastoma | Higher cytotoxicity than MDA-MB-231 |
| Anticancer | MDA-MB-231 Triple-Negative Breast | Lower cytotoxicity compared to U87 |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparisons
The target compound shares a thiazole-acrylonitrile backbone with several analogues but differs in substituent composition. Key comparisons include:
*Calculated based on molecular formula; †Estimated from structural data in .
Key Observations:
Electron-Donating vs. Withdrawing Groups : The target’s methoxy group contrasts with nitro substituents in analogues , which may lower solubility due to increased hydrophobicity.
Coumarin vs.
Steric and Conformational Effects: Analogues with perpendicular fluorophenyl groups (e.g., ) exhibit non-planar conformations, whereas the target’s coumarin moiety likely enforces planarity, affecting packing efficiency .
Crystallographic and Hydrogen-Bonding Patterns
- Target Compound: Crystallographic data are unreported, but analogous thiazole-acrylonitriles (e.g., ) crystallize in triclinic systems (P 1 symmetry) with two independent molecules per asymmetric unit. Hydrogen bonding between amino groups and thiazole N atoms is common .
- Analogues :
Q & A
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole Formation | TBABr₃, CH₃CN, 80°C | 82 | |
| Knoevenagel Reaction | PPh₃, PEG-600, reflux, 12 h | 78 | |
| Alternative Solvent | Ethanol, piperidine catalyst, 8 h | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
